[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine is an organic compound with a complex structure that includes a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(2,5-Dichloro-4-methoxyphenyl)sulfonyl]cyclohexylmethylamine
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
Uniqueness
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H21Cl2NO3S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2,5-dichloro-N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO3S/c1-3-21-14-9-13(17)15(10-12(14)16)22(19,20)18(2)11-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
STLNLHFPJKPLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C2CCCCC2)Cl |
Origin of Product |
United States |
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